molecular formula C14H12FN3O4S2 B2671514 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 898355-10-7

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2671514
M. Wt: 369.39
InChI Key: XCDDJBBZGVMPJM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a benzo[e][1,2,4]thiadiazin ring, which is a type of heterocyclic compound . This ring structure is fluorinated and contains a sulfur dioxide group. The molecule also contains a thioether linkage to an acetamide group, which in turn is linked to a furan ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[e][1,2,4]thiadiazin ring, the fluorine and sulfur dioxide groups, and the thioether and acetamide linkages would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the benzo[e][1,2,4]thiadiazin ring might participate in electrophilic substitution reactions, while the acetamide group could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting and boiling points, its solubility in various solvents, its stability under different conditions, and its reactivity with other substances .

Scientific Research Applications

Anticonvulsant Applications

One significant application of related chemical structures involves the development of anticonvulsant agents. Research by Kohn et al. (1993) on alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, which share structural similarities with the compound , demonstrated outstanding activity in maximal electroshock-induced seizure tests in mice. This study highlights the compound's potential in the synthesis of novel anticonvulsants with efficacies comparable to phenytoin (Kohn et al., 1993).

Materials Science: Donor-Acceptor Systems

In the field of materials science, Çakal et al. (2021) synthesized a series of monomers for electrochemical polymerization, investigating the effect of different heteroatoms on the electrochemical and optical properties of fluorinated acceptor-based systems. This research provides insights into the design of low bandgap polymers with electrochromic properties, showcasing the versatility of furan and related heterocycles in modifying electronic and structural features for specific applications (Çakal et al., 2021).

Antinociceptive and Anti-inflammatory Properties

Selvam et al. (2012) explored thiazolopyrimidine derivatives, demonstrating significant antinociceptive and anti-inflammatory activities in animal models. This study illustrates the therapeutic potential of compounds containing furan and related heterocycles for the development of new pain and inflammation treatments (Selvam et al., 2012).

Antifungal and Insecticidal Activity

Further applications include the synthesis of heterocycles for antifungal and insecticidal purposes. Fadda et al. (2017) synthesized novel heterocycles incorporating a thiadiazole moiety, exhibiting promising activity against the cotton leafworm, Spodoptera littoralis. This research underscores the compound's potential in the development of new agrochemicals (Fadda et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, it might be toxic or hazardous if ingested, inhaled, or in contact with skin. It could also be a potential environmental hazard .

Future Directions

Future research on this compound could involve further studies of its synthesis, properties, and potential applications. This could include investigating its potential uses in fields such as medicine, materials science, or chemical engineering .

properties

IUPAC Name

2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O4S2/c15-9-3-4-11-12(6-9)24(20,21)18-14(17-11)23-8-13(19)16-7-10-2-1-5-22-10/h1-6H,7-8H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDDJBBZGVMPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

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